CPF4, PDE-FRET-Sensor

概要

説明

CPF4, PDE-FRET-Sensor is a fluorescent biosensor used to measure cyclic nucleotide phosphodiesterase activity in living cells. It is a genetically encoded sensor that utilizes fluorescence resonance energy transfer to detect changes in the concentration of cyclic adenosine monophosphate and cyclic guanosine monophosphate.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of CPF4, PDE-FRET-Sensor involves the conjugation of specific fluorophores to a protein scaffold. The process typically includes the following steps:

Fluorophore Synthesis: The fluorophores are synthesized through a series of organic reactions, including halogenation, nitration, and reduction.

Protein Conjugation: The synthesized fluorophores are then conjugated to a protein scaffold using peptide coupling reagents under mild conditions to preserve the protein’s functionality.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis of the fluorophores followed by automated protein conjugation processes. The production is carried out under stringent quality control to ensure the purity and functionality of the final product .

化学反応の分析

Types of Reactions

CPF4, PDE-FRET-Sensor primarily undergoes:

Oxidation: The fluorophores can be oxidized under specific conditions, leading to changes in their fluorescence properties.

Reduction: Reduction reactions can also alter the fluorescence characteristics of the sensor.

Substitution: Substitution reactions can be used to modify the fluorophores or the protein scaffold.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenated compounds, nucleophiles.

Major Products

The major products of these reactions are modified versions of the this compound with altered fluorescence properties, which can be used to study different aspects of phosphodiesterase activity .

科学的研究の応用

Cellular Signaling Studies

CPF4-based PDE-FRET sensors are extensively used to monitor cellular signaling pathways. They enable real-time observation of PDE activity in response to various stimuli, such as growth factors or hormones. For example, studies have shown how these sensors can track changes in intracellular cAMP levels upon receptor activation .

Drug Discovery

In pharmacological research, CPF4 sensors facilitate the screening of drug candidates by providing insights into their effects on PDE activity. By measuring FRET efficiency changes, researchers can evaluate how potential drugs modulate signaling pathways associated with diseases like cancer and cardiovascular disorders .

Mechanobiology

CPF4 sensors have been employed in mechanobiology to study how cells respond to mechanical stimuli. For instance, FRET-based biosensors can be used to visualize the dynamics of receptor endocytosis and subsequent signaling events in living cells under mechanical stress . This application is crucial for understanding cellular responses in tissue engineering and regenerative medicine.

Quantitative PCR (qPCR)

CPF4 can also be utilized in qPCR as a detection method. In this context, one PCR primer is labeled with a donor fluorophore while another is labeled with an acceptor fluorophore. The resulting FRET signal correlates with the amount of amplified DNA, allowing for real-time monitoring of PCR reactions .

Case Studies

Physical and Chemical Properties

CPF4 exhibits notable properties:

- High sensitivity to distance changes between donor and acceptor.

- Insensitivity to pH variations within physiological ranges (pH 7.0 - 8.0), making it suitable for biological applications .

- Strong anti-interference capabilities due to its dual-fluorophore system, enhancing its reliability in complex environments .

作用機序

CPF4, PDE-FRET-Sensor works by utilizing fluorescence resonance energy transfer between two fluorophores. When the sensor binds to its target, the distance between the fluorophores changes, leading to a change in fluorescence intensity. This change is used to measure the activity of cyclic nucleotide phosphodiesterase enzymes .

類似化合物との比較

Similar Compounds

CPF3, PDE-FRET-Sensor: Another FRET-based sensor with slightly different fluorophores.

CPF2, PDE-FRET-Sensor: Uses a different protein scaffold but similar fluorophores.

Uniqueness

CPF4, PDE-FRET-Sensor is unique due to its high sensitivity and specificity for cyclic nucleotide phosphodiesterase activity. It offers a large Stokes shift and ratiometric sensing, making it highly effective for live-cell imaging .

生物活性

CPF4 is a synthetic, ratiometric fluorescent sensor designed specifically for detecting and measuring phosphodiesterase (PDE) activity. Utilizing the principle of Förster Resonance Energy Transfer (FRET), CPF4 enables researchers to study the kinetics and dynamics of PDE enzymes in various biological contexts. This article explores the biological activity of CPF4, detailing its mechanisms, applications, and relevant research findings.

FRET Principle

FRET is a non-radiative energy transfer process between a donor fluorophore and an acceptor fluorophore that occurs when they are in close proximity (1-10 nm). The efficiency of this energy transfer is highly dependent on the distance between the two molecules, making it an effective method for monitoring molecular interactions and conformational changes in real-time .

Structure of CPF4

The molecular structure of CPF4 is engineered to facilitate optimal energy transfer between the donor and acceptor fluorophores. This structural design enhances its sensitivity and specificity in detecting PDE activity. The synthesis involves conjugating donor and acceptor fluorophores, which can vary based on desired properties such as stability and brightness.

Detection of Phosphodiesterase Activity

CPF4 serves as a valuable tool in studying PDEs, which play critical roles in cellular signaling by hydrolyzing cyclic nucleotides. By measuring changes in fluorescence intensity, researchers can quantify PDE activity, providing insights into enzyme kinetics and regulation .

Case Studies

- Enzyme Kinetics :

-

Drug Discovery :

- CPF4 has been employed in high-throughput screening assays to identify potential inhibitors of PDEs. In one case, compounds that significantly reduced fluorescence intensity were identified as promising candidates for further development as therapeutic agents against diseases linked to dysregulated PDE activity .

- Cellular Imaging :

Comparative Data on FRET Efficiency

The following table summarizes key findings regarding FRET efficiency using CPF4 compared to other FRET-based biosensors:

| Sensor | FRET Efficiency (%) | Application Area | Key Findings |

|---|---|---|---|

| CPF4 | 70-80 | PDE activity measurement | High sensitivity for real-time monitoring |

| EKAR | 60-75 | ERK kinase activity | Effective for studying signaling pathways |

| Cerulean/YPet | 50-70 | Protein interactions | Used for mapping protein dynamics |

CPF4 exhibits several notable properties that enhance its functionality as a FRET sensor:

特性

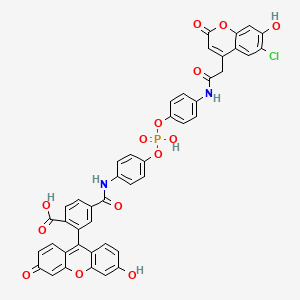

IUPAC Name |

4-[[4-[[4-[[2-(6-chloro-7-hydroxy-2-oxochromen-4-yl)acetyl]amino]phenoxy]-hydroxyphosphoryl]oxyphenyl]carbamoyl]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H28ClN2O14P/c45-35-20-33-23(17-41(52)59-39(33)21-36(35)50)16-40(51)46-24-2-8-28(9-3-24)60-62(56,57)61-29-10-4-25(5-11-29)47-43(53)22-1-12-30(44(54)55)34(15-22)42-31-13-6-26(48)18-37(31)58-38-19-27(49)7-14-32(38)42/h1-15,17-21,48,50H,16H2,(H,46,51)(H,47,53)(H,54,55)(H,56,57) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVPYIGFTWKHIHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CC2=CC(=O)OC3=CC(=C(C=C23)Cl)O)OP(=O)(O)OC4=CC=C(C=C4)NC(=O)C5=CC(=C(C=C5)C(=O)O)C6=C7C=CC(=O)C=C7OC8=C6C=CC(=C8)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H28ClN2O14P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

875.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。